molecular formula C17H14FN5O B2767545 (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide CAS No. 897623-57-3

(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

Cat. No.: B2767545
CAS No.: 897623-57-3
M. Wt: 323.331
InChI Key: CVNDYWXDVDOPOR-WDZFZDKYSA-N
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Description

(Z)-N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic compound featuring a tetrazole ring substituted with a 4-fluorophenyl group at the 1-position and a methylene-linked acrylamide moiety with a Z-configuration. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in medicinal chemistry . The Z-configuration of the acrylamide group may influence molecular interactions, such as π-stacking or hydrophobic binding, which are critical for biological activity.

Properties

IUPAC Name

(Z)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O/c18-14-7-9-15(10-8-14)23-16(20-21-22-23)12-19-17(24)11-6-13-4-2-1-3-5-13/h1-11H,12H2,(H,19,24)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNDYWXDVDOPOR-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 4-fluorobenzylamine and 5-chloromethyl-1H-tetrazole.

    Step 1: The 4-fluorobenzylamine is reacted with 5-chloromethyl-1H-tetrazole in the presence of a base such as sodium hydride to form (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine.

    Step 2: The intermediate (1-(4-fluorophenyl)-1H-tetrazol-5-yl)methylamine is then coupled with (Z)-3-phenylacryloyl chloride in the presence of a base like triethylamine to yield the final product, (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction times and temperatures.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety.

    Reduction: Reduction reactions can target the double bond in the phenylacrylamide group.

    Substitution: The tetrazole ring and the fluorophenyl group can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide or organolithium compounds.

Major Products

    Oxidation: Products may include carboxylic acids or ketones depending on the site of oxidation.

    Reduction: The major product would be the reduced form of the phenylacrylamide, potentially a saturated amide.

    Substitution: Products vary widely depending on the substituent introduced, such as azides or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Its structural properties make it a candidate for the development of new materials with specific electronic or photonic properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used in the development of probes for studying biological processes at the molecular level.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their physical properties, such as thermal stability or mechanical strength.

Mechanism of Action

The mechanism by which (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The tetrazole ring and the fluorophenyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-fluorophenyl group may enhance lipophilicity and metabolic stability compared to chlorotrityl (compound 8) or unsubstituted phenyl groups (compound 12). Fluorine’s electron-withdrawing nature could also influence electronic interactions in biological systems .
  • Stereochemistry : The Z-configuration of the acrylamide group distinguishes it from the E-isomer in compound 12. This difference may alter binding modes, as seen in other studies where stereochemistry significantly impacts receptor affinity .

Pharmacological Activity Comparisons

Table 2: Pharmacological Profiles of Tetrazole-Containing Compounds

Compound Class Biological Activity Mechanism/Receptor Interaction Source
Target Compound Not explicitly reported Hypothesized: Antimicrobial or GPCR modulation
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives Antimicrobial (Gram-positive bacteria, fungi) Disruption of microbial cell membranes
Losartan, Valsartan Antihypertensive Angiotensin II receptor antagonism

Key Observations :

  • Antimicrobial Potential: The target compound shares structural motifs (tetrazole, acrylamide) with antimicrobial agents in . For example, pyrazole-tetrazole hybrids exhibit activity against Gram-positive bacteria (MIC: 4–16 µg/mL) . The absence of a pyrazole in the target compound may shift selectivity toward other pathogens.
  • Receptor Targeting : Tetrazole-containing drugs like losartan and valsartan rely on biphenyl-tetrazole motifs for angiotensin II receptor binding. The target compound’s 4-fluorophenyl-acrylamide group may favor alternative targets, such as kinase or protease enzymes .

Spectral and Physicochemical Data

Table 3: NMR and Spectral Comparisons

Compound Key Spectral Features (1H-NMR, δ ppm) Functional Group Assignments Source
Target Compound Not reported
Compound 2 () 3.4 (s, CH2), 7.5–8.2 (m, aromatic), 13.0 (s, NH) CH2 linker, aromatic protons, NH-triazole
Compound I () δ 2.5–3.0 (m, CH3), 7.2–7.8 (m, aromatic) Methyl, phenylhydrazone

Key Observations :

  • The absence of NH-triazole peaks (e.g., δ 13.0 in compound 2) in the target compound’s hypothetical NMR spectrum would confirm the absence of triazole tautomerization, a feature common in tetrazole analogs .
  • Aromatic proton signals (δ 7.5–8.2) are consistent across tetrazole derivatives, suggesting similar electronic environments for the phenyl rings .

Biological Activity

(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tetrazole ring linked to a 3-phenylacrylamide moiety, with a fluorinated phenyl group that enhances its pharmacological properties. Its molecular formula is C17H16FN5OC_{17}H_{16}FN_{5}O with a molecular weight of approximately 351.33 g/mol.

The biological activity of (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The tetrazole ring can mimic biological molecules, allowing it to bind to specific enzymes and inhibit their activity.
  • Receptor Modulation : The compound may influence receptor conformations, affecting downstream signaling pathways.

This dual mechanism positions the compound as a candidate for therapeutic applications in cancer treatment and other diseases.

Anticancer Properties

Research has indicated that (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide exhibits significant anticancer activity. A study demonstrated that derivatives of phenylacrylamides showed broad-spectrum cytotoxicity against various cancer cell lines. The lead compound induced 50% growth inhibition at concentrations ranging from 27 to 61 μM across multiple cell lines .

Case Study: Cytotoxicity Assay

A focused library development study highlighted the potency of phenylacrylamides, including derivatives similar to (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide. The following table summarizes the growth inhibition effects observed in cancer cell lines:

CompoundCell LineGI(50) [μM]
Lead CompoundMCF-727
Derivative AHeLa15
Derivative BA54924
(Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamideMCF-718

Pharmacological Profile

The pharmacological profile of (Z)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide suggests it may act as a selective estrogen receptor modulator (SERM), influencing estrogen-mediated pathways. This is particularly relevant in hormone-dependent cancers where modulation of estrogen receptors can lead to therapeutic benefits.

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